
2-Chloro-4-fluorobenzylamine
Overview
Description
2-Chloro-4-fluorobenzylamine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
2-Chloro-4-fluorobenzylamine demonstrates notable properties as a corrosion inhibitor for mild steel in hydrochloric acid media. Increased concentrations of this compound enhance its inhibition efficiency, contributing significantly to the protection of metal surfaces from corrosive processes (Hussein, 2015).
Structural and Dynamical Properties
Research into the structural and dynamical properties of similar molecules, such as 2-fluorobenzylamine, revealed that fluorination affects the flexibility and tunneling pathways in these compounds. Such insights are crucial for understanding molecular interactions and potential applications in material science (Calabrese et al., 2013).
Synthesis of Pharmaceutical Intermediates
This compound is an integral component in the synthesis of specific pharmaceutical intermediates. For instance, its role in the asymmetric synthesis of mosapride, a gastroprokinetic agent, highlights its importance in medicinal chemistry (Kato et al., 1994).
Supramolecular Assembly
The compound has been studied for its effects on the formation of supramolecular assemblies. The presence of atoms like chlorine and fluorine in its structure plays a significant role in the formation of molecular layers and networks, which are pivotal in materials science (Wang et al., 2015).
Labeling of Proteins and Antibodies
This compound-related compounds, such as 4-[18F]-fluorobenzylamine, have been used in labeling proteins and antibodies with the positron-emitting nuclide 18F for biomedical imaging. This application is crucial in the field of nuclear medicine and molecular imaging (Garg et al., 1991).
Safety and Hazards
“2-Chloro-4-fluorobenzylamine” is known to cause severe skin burns and eye damage . It is classified as a corrosive material and should be handled with appropriate personal protective equipment, including gloves and eye/face protection . In case of ingestion, use of gastric lavage or emesis is contraindicated .
Mechanism of Action
Target of Action
It’s known that similar compounds can affect the central nervous system and respiratory system .
Mode of Action
It’s known that benzylic amines can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
For instance, 4-fluorobenzylamine, a structurally similar compound, has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18 F-labeled folate , suggesting potential involvement in folate metabolism.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor . These properties suggest that the compound could have good bioavailability and could potentially affect the metabolism of other drugs.
Result of Action
Given its potential targets and mode of action, it could potentially affect various cellular processes, including those in the central nervous system and respiratory system .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-fluorobenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can modulate the biochemical pathways in which these enzymes and proteins are involved.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . In vivo studies have also demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound may lead to cellular toxicity, manifesting as cell death or impaired cellular function . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its biological activity and potential therapeutic effects. The transport and distribution of this compound are critical factors in determining its efficacy and safety in research and clinical applications.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWAXKMZUULLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164945 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-11-5 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
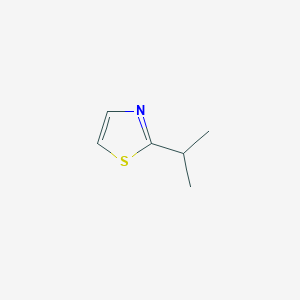
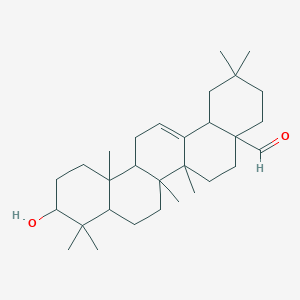
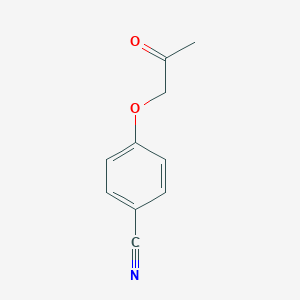
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)


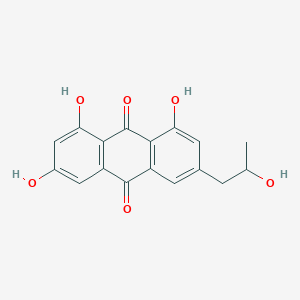

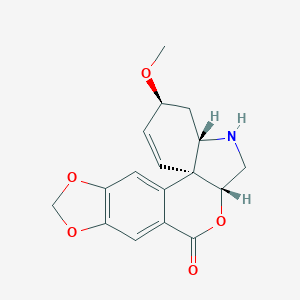
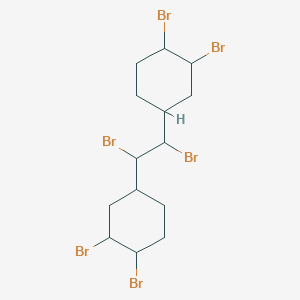
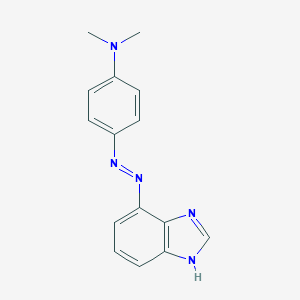
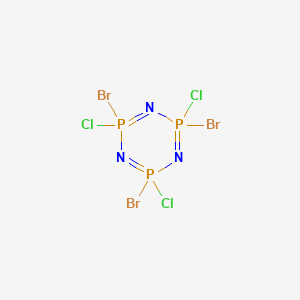

![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
